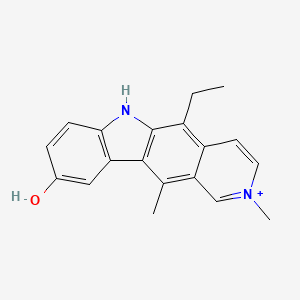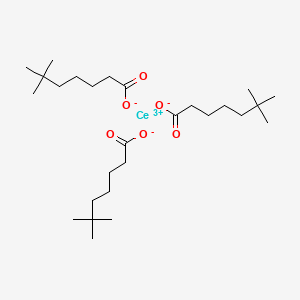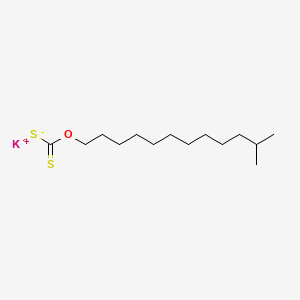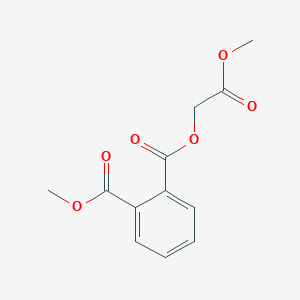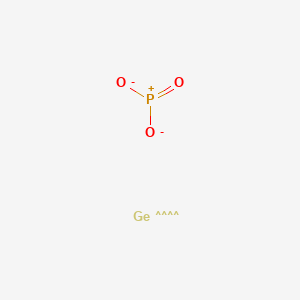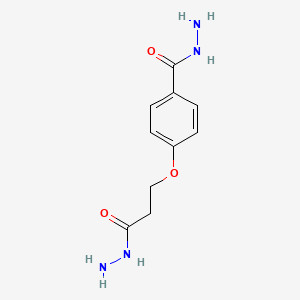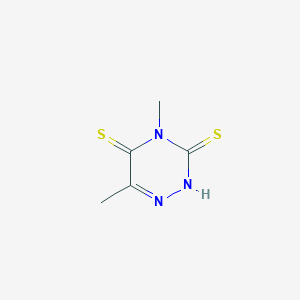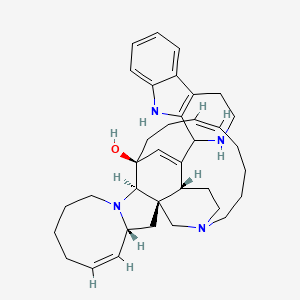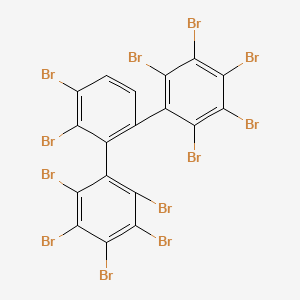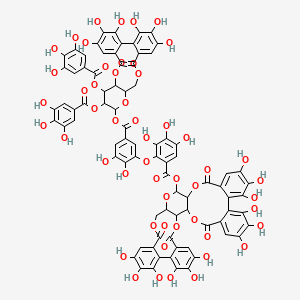
4,4'-(1-Methyldecylidene)bisphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1-Methyldecylidene)bisphenol: is an organic compound with the molecular formula C23H32O2 . It is a type of bisphenol, which are compounds known for their use in the production of polycarbonate plastics and epoxy resins. This compound is characterized by the presence of two phenol groups connected by a methyldecylidene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1-Methyldecylidene)bisphenol typically involves the condensation reaction between phenol and a suitable ketone, such as 1-methyldecylidene. The reaction is usually catalyzed by an acid or base, and the conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of 4,4’-(1-Methyldecylidene)bisphenol is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The process may involve multiple steps, including purification and crystallization, to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4,4’-(1-Methyldecylidene)bisphenol can undergo oxidation reactions, where the phenol groups are converted to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated derivatives
Applications De Recherche Scientifique
Chemistry: 4,4’-(1-Methyldecylidene)bisphenol is used as a monomer in the synthesis of polycarbonate plastics and epoxy resins. These materials are valued for their strength, transparency, and resistance to heat and chemicals.
Biology and Medicine: Research is ongoing to explore the potential biological activities of 4,4’-(1-Methyldecylidene)bisphenol and its derivatives. Some studies focus on its interactions with biological molecules and its potential use in drug delivery systems.
Industry: In addition to its use in plastics and resins, 4,4’-(1-Methyldecylidene)bisphenol is used in the production of flame retardants, coatings, and adhesives. Its properties make it suitable for applications requiring durability and resistance to environmental factors.
Mécanisme D'action
The mechanism by which 4,4’-(1-Methyldecylidene)bisphenol exerts its effects is primarily through its interaction with various molecular targets. The phenol groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The methyldecylidene bridge provides structural stability, allowing the compound to fit into specific binding sites.
Comparaison Avec Des Composés Similaires
Bisphenol A (BPA): Another widely used bisphenol with similar applications in plastics and resins.
Bisphenol F (BPF): Known for its use in epoxy resins and coatings.
Bisphenol S (BPS): Often used as a substitute for BPA in various applications.
Uniqueness: 4,4’-(1-Methyldecylidene)bisphenol is unique due to its specific methyldecylidene bridge, which imparts distinct physical and chemical properties. This structural difference can influence its reactivity, stability, and interactions with other molecules, making it suitable for specialized applications where other bisphenols may not perform as well.
Propriétés
Numéro CAS |
67380-31-8 |
|---|---|
Formule moléculaire |
C23H32O2 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
4-[2-(4-hydroxyphenyl)undecan-2-yl]phenol |
InChI |
InChI=1S/C23H32O2/c1-3-4-5-6-7-8-9-18-23(2,19-10-14-21(24)15-11-19)20-12-16-22(25)17-13-20/h10-17,24-25H,3-9,18H2,1-2H3 |
Clé InChI |
LKOGRXMNXYBFBF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


